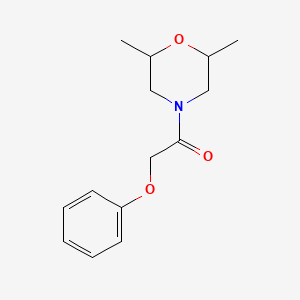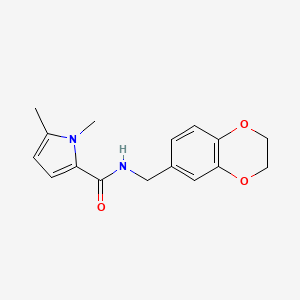![molecular formula C18H21N3O3 B7537992 N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and the immune system, respectively. NM-2201 has been used as a research chemical to investigate the effects of synthetic cannabinoids on the body.
作用機序
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids. When N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a variety of effects, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can result in altered mood and increased motivation. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been shown to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress. This can result in increased anxiety and stress levels in some individuals.
実験室実験の利点と制限
One advantage of using N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the investigation of the effects of synthetic cannabinoids on these receptors. However, one limitation is that N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide is a relatively new compound, and there is limited information available on its effects and safety.
将来の方向性
There are several future directions for research on N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide. One area of research could be to investigate the long-term effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on the brain and other organs. Another area of research could be to investigate the effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on different populations, such as adolescents and pregnant women. Additionally, research could be conducted to investigate the potential therapeutic applications of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, such as in the treatment of pain or anxiety disorders.
合成法
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide can be synthesized by reacting 4-nitroaniline with 2-methylbenzyl chloride, followed by a reaction with 4-chlorobutyronitrile. The resulting compound is then reduced with lithium aluminum hydride to yield N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide.
科学的研究の応用
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of appetite, pain, mood, and memory. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been used to study the effects of synthetic cannabinoids on the immune system, as the CB2 receptor is involved in the regulation of immune function.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-3-6-15(14)13-20-18(22)7-4-12-19-16-8-10-17(11-9-16)21(23)24/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAHWJPBMQPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)


![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)